2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol is a chemical compound with the molecular formula C11H15F2NO2 and a molecular weight of 231.24 g/mol It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanol chain through a methylamino linkage
Preparation Methods
The synthesis of 2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol typically involves the reaction of 3-(difluoromethoxy)benzylamine with an appropriate propanol derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol can be compared with similar compounds such as:
3-[[2-(Difluoromethoxy)phenyl]methylamino]propan-1-ol: This compound has a similar structure but with the difluoromethoxy group attached at a different position on the phenyl ring.
2-[[3-(Trifluoromethoxy)phenyl]methylamino]propan-1-ol: This compound contains a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
2-[[3-(difluoromethoxy)phenyl]methylamino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-8(7-15)14-6-9-3-2-4-10(5-9)16-11(12)13/h2-5,8,11,14-15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFZHCKGIMKWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.